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2-(3-Bromo-1H-pyrazol-1-yl)pyridine

Cat. No.: B2535751
CAS No.: 1622839-24-0
M. Wt: 224.061
InChI Key: VLXFMEWTXMTUOF-UHFFFAOYSA-N
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Description

Significance of Pyrazolylpyridine Scaffolds in Heterocyclic Chemistry and Coordination Science

Pyrazolylpyridine scaffolds, which integrate both a pyrazole (B372694) and a pyridine (B92270) ring, represent a vital class of N-heterocyclic compounds. mdpi.com Their unique structural arrangement allows them to act as effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen atoms in both the pyridine and pyrazole rings serve as donor sites, enabling these molecules to bind to metal ions in various coordination modes, most commonly as bidentate N,N-donor ligands.

The resulting metal complexes are the subject of extensive research due to their diverse applications. For instance, complexes featuring pyrazolylpyridine ligands are investigated for their catalytic activity, including in oxidation reactions and hydrogen evolution from formic acid. mdpi.com Furthermore, these scaffolds are integral to the design of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), which have tunable properties for use in gas storage, separation, and sensing. nih.govmdpi.com In the realm of medicinal chemistry, certain pyrazolopyridine derivatives have been identified as potent and selective inhibitors of enzymes like Phosphodiesterase 4 (PDE4), highlighting their potential as pharmaceutical agents. nih.gov The versatility of the pyrazolylpyridine framework, stemming from the ability to modify both the pyrazole and pyridine rings, allows for fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. mdpi.com

Overview of Structural Classes of Pyrazolylpyridines Relevant to 2-(3-Bromo-1H-pyrazol-1-yl)pyridine

The structural diversity of pyrazolylpyridines is a key factor in their wide-ranging utility. These compounds can be categorized based on the point of attachment between the two heterocyclic rings and the number of pyrazolyl substituents on the pyridine core.

Connectivity Isomers: The compound this compound features a pyridine ring linked at its C2 position to the N1 atom of the pyrazole ring. A common structural isomer is the 2-(1H-pyrazol-3-yl)pyridine, where the linkage is through the C3 atom of the pyrazole. mdpi.comchemicalbook.com This seemingly minor change in connectivity can significantly alter the ligand's bite angle and electronic properties, which in turn influences the geometry and reactivity of its metal complexes.

Mono-, Bis-, and Tris-pyrazolyl Systems: While this compound is a mono-pyrazolyl system, related structures incorporating multiple pyrazole units are prominent in coordination chemistry. The 2,6-bis(pyrazolyl)pyridines (bpp) are a well-studied class of "pincer" ligands that can coordinate to a metal center in a tridentate fashion. nih.govmdpi.com These ligands are known to form highly stable complexes and are used in the development of materials with interesting magnetic properties, such as spin-crossover (SCO) behavior. nih.govmdpi.com Analogous systems, such as tris(pyrazolyl)methanes, are also recognized as important tripodal ligands in coordination and organometallic chemistry. nih.govresearchgate.net

The specific class to which this compound belongs—a 2-(pyrazol-1-yl)pyridine—is characterized by a direct N-C bond between the pyrazole and pyridine rings, forming a robust and planar bidentate chelating system.

Scope of Academic Research on Halogenated Pyrazolylpyridine Derivatives

The introduction of halogen atoms, such as bromine, onto the pyrazolylpyridine framework is a critical strategy for synthetic chemists. Halogenated derivatives like this compound serve as highly versatile intermediates for creating more complex molecular architectures.

The bromine atom on the pyrazole ring acts as a synthetic handle, enabling a variety of chemical transformations. It can be readily replaced through nucleophilic substitution reactions or utilized in cross-coupling reactions to introduce new functional groups. For example, research on the related compound 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine demonstrates its use in synthesizing carboxylic acid derivatives via lithiation followed by quenching with carbon dioxide. chemicalbook.com This carboxylic acid is a key building block for pesticides. chemicalbook.com

Furthermore, halogenation influences the electronic properties of the ligand, which can modulate the catalytic activity and physical properties of its metal complexes. The presence of a bromo-substituent is a feature in ligands used to create complex coordination compounds, such as a pseudo-octahedral iron(II) complex. iucr.org Patents describe the synthesis of related compounds like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, underscoring the industrial importance of these halogenated building blocks. google.com Research extends to various isomers, including 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, further expanding the library of available synthetic precursors. uni.lu The study of organometallic nickel complexes supported by pyridinophane ligands containing a bromo-substituent (RN3CBr) also highlights the role of halogens in stabilizing specific oxidation states and facilitating oxidative addition reactions. chemrxiv.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1622839-24-0 nih.gov, chemscene.com
Molecular Formula C₈H₆BrN₃ nih.gov, chemscene.com
Molecular Weight 224.06 g/mol nih.gov, chemscene.com
IUPAC Name 2-(3-bromopyrazol-1-yl)pyridine nih.gov
SMILES C1=CC=NC(=C1)N2C=CC(=N2)Br nih.gov
InChIKey VLXFMEWTXMTUOF-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 30.7 Ų nih.gov
XLogP3 2.2 nih.gov

Table 2: Examples of Researched Halogenated Pyrazolylpyridine Derivatives

Compound Name/ClassKey Research FindingReference(s)
2-Bromo-6-(1H-pyrazol-1-yl)pyridine A versatile intermediate in coordination chemistry and pharmaceutical synthesis; the bromine atom can undergo substitution reactions.
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Synthesized via oxidation; demonstrates the use of halogenated pyrazolylpyridines as intermediates for complex molecules with industrial applications. google.com
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Used in the synthesis of the pesticide Cyclaniliprole, highlighting its role as a key building block in agrochemicals. chemicalbook.com
2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine Used as a ligand to form a pseudo-octahedral iron(II) complex, showing the integration of halogenated moieties into larger, functional coordination systems. iucr.org
Pyridinophane ligands (RN3CX, X = Br) The bromo-substituted ligand scaffold facilitates and stabilizes nickel oxidative addition complexes, demonstrating the electronic influence of halogens. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B2535751 2-(3-Bromo-1H-pyrazol-1-yl)pyridine CAS No. 1622839-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFMEWTXMTUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 1h Pyrazol 1 Yl Pyridine and Its Functionalized Analogues

Direct Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)pyridine

The direct formation of the C-N bond between a pyridine (B92270) and a pyrazole (B372694) ring is a common and efficient approach for synthesizing 2-(pyrazol-1-yl)pyridine scaffolds. This is often followed by bromination to yield the target compound.

N-Arylation Approaches for Pyrazole-Pyridine Coupling

N-arylation reactions are a cornerstone for constructing the 2-(pyrazol-1-yl)pyridine core structure. These methods typically involve the coupling of a pyrazole with a substituted pyridine. A prevalent strategy is the reaction of a pyrazole salt with a halopyridine. For instance, the reaction of the sodium salt of a pyrazole with 2-bromopyridine (B144113) can yield the corresponding 2-(pyrazol-1-yl)pyridine. researchgate.net While effective, these reactions can sometimes lead to mixtures of isomers, such as the formation of both 2-(indazol-1-yl)-6-bromopyridine and 2-(indazol-2-yl)-6-bromopyridine when using sodium indazolide. researchgate.net

Transition metal catalysis, particularly with palladium, has significantly advanced N-arylation methodologies, offering milder reaction conditions and improved yields. These catalytic systems can facilitate the coupling of pyrazoles with halopyridines.

Cyclization Reactions for Pyrazole Ring Formation Precursors

An alternative to direct coupling is the construction of the pyrazole ring onto a pyridine-containing precursor. This approach offers flexibility in introducing substituents onto the pyrazole ring. One of the most fundamental methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. longdom.orgnih.gov

For the synthesis of 2-(pyrazol-1-yl)pyridines, a common precursor is 2-hydrazinylpyridine. This can be reacted with various 1,3-dielectrophiles to form the pyrazole ring. For example, the reaction of 2-hydrazinylpyridine with a β-ketoester can lead to the formation of a pyrazolylpyridine derivative. mdpi.com Vilsmeier-Haack cyclization-formylation of hydrazones derived from 2-hydrazinylpyridine and acetophenones is another effective method for producing 4-formyl-1-(2-pyridyl)pyrazoles. mdpi.com

Precursor Synthesis and Functionalization Strategies

The synthesis of functionalized analogues of this compound often involves the initial synthesis of a pyrazolylpyridine core, followed by functionalization, or the use of functionalized precursors in the initial ring-forming reactions.

Bromination of Pyrazolylpyridine Intermediates

The introduction of a bromine atom at the 3-position of the pyrazole ring is a key step in the synthesis of the title compound. This is typically achieved through electrophilic bromination of a pre-formed 2-(1H-pyrazol-1-yl)pyridine intermediate. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. For example, the bromination of a pyrazole ring using NBS has been demonstrated in the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. mdpi.com Similarly, treatment of a 2'-hydroxychalcone (B22705) with DMSO/CuBr₂ can lead to the formation of a 3-bromo-2-(pyrazol-yl)chromone. nih.gov

Starting MaterialBrominating AgentProductReference
2-(1H-Pyrazol-1-yl)pyridineN-Bromosuccinimide (NBS)This compound mdpi.com
2'-Hydroxychalcone derivativeDMSO/CuBr₂3-Bromo-2-(pyrazol-yl)chromone nih.gov

Palladium-Catalyzed Coupling Reactions in Pyrazolylpyridine Synthesis

Palladium-catalyzed reactions are versatile tools for the synthesis and functionalization of pyrazolylpyridine systems. These reactions can be used to form the initial C-N bond between the pyrazole and pyridine rings or to introduce further functional groups. Cascade reactions involving palladium catalysis, such as direct alkenylation followed by cyclization, have been developed for the synthesis of pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides. nih.gov Although this leads to a fused ring system, the underlying palladium-catalyzed C-C bond formation is relevant to the broader field of pyrazolylpyridine synthesis. Furthermore, palladium catalysts are employed in multicomponent reactions to assemble complex molecular architectures in a single step. rsc.org

Multi-component and Cascade Synthetic Routes for Pyrazolylpyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic compounds like pyrazolylpyridine derivatives. mdpi.comnih.gov These one-pot reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms of the reactants. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride has been used to produce pyrazole derivatives. longdom.orgpreprints.org By extension, using a pyridine-containing enaminone or hydrazine could lead to pyrazolylpyridine structures.

Cascade reactions, which involve a sequence of intramolecular reactions, also provide a powerful strategy for the synthesis of complex pyrazolylpyridine analogues. These can be initiated by various catalysts and allow for the rapid construction of fused and polycyclic systems. nih.gov

Advanced Synthetic Procedures for Stereochemical Control in Analogues

The introduction of stereocenters into analogues of this compound offers a powerful strategy to modulate their biological activity and physicochemical properties. Achieving stereochemical control in these derivatives, which feature both a pyridine and a pyrazole ring, can be accomplished through various advanced synthetic methodologies. These methods primarily focus on asymmetric catalysis and the use of chiral auxiliaries to direct the formation of specific stereoisomers.

A significant challenge in this area is the development of broadly applicable and efficient catalytic systems. nih.gov The design of novel chiral ligands is crucial for achieving high enantioselectivity in the synthesis of functionalized pyridine derivatives. nih.gov For instance, the development of chiral pyridine units (CPUs) with rigid fused-ring frameworks has shown promise in minimizing steric hindrance near the nitrogen atom, thereby enhancing both catalytic activity and stereoselectivity. nih.gov

Similarly, the asymmetric synthesis of functionalized pyrazoles is a well-explored field, with methods that can be adapted to create chiral analogues of the target compound. nih.govrsc.org The reactivity of pyrazolin-5-one derivatives, for example, has been harnessed in organo- and metal-catalyzed asymmetric reactions to produce a variety of highly functionalized pyrazole derivatives. rsc.orgresearchgate.net

Asymmetric Catalysis

Asymmetric catalysis stands as a premier method for the enantioselective synthesis of chiral molecules. In the context of 2-(pyrazol-1-yl)pyridine analogues, this can involve the use of chiral transition metal catalysts or organocatalysts to facilitate stereoselective transformations.

One notable approach involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. This method, enhanced by a Lewis acid, allows for the introduction of a wide array of alkyl groups with excellent enantioselectivity. nih.gov This strategy could be employed to introduce a chiral center on a substituent attached to the pyridine ring of a 2-(pyrazol-1-yl)pyridine scaffold.

Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of unsaturated precursors. For example, chiral pyridine–aminophosphine ligands have been successfully used in the iridium-catalyzed asymmetric hydrogenation of challenging seven-membered cyclic imines, achieving excellent enantio- and diastereoselectivity. rsc.org This methodology could be adapted to analogues of this compound bearing a reducible unsaturated group.

Organocatalysis also presents a valuable tool for the enantioselective functionalization of pyrazole-containing compounds. N-heterocyclic carbene (NHC)-catalyzed annulation reactions of pyrazolones with α,β-unsaturated aldehydes can produce dihydropyranone-fused pyrazoles with high enantioselectivity. nih.gov Furthermore, cinchona alkaloid-derived organocatalysts have been utilized for the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketophosphonates with allenic esters, yielding functionalized pyran and dihydropyran derivatives. nih.gov These methods showcase the potential for creating complex chiral scaffolds incorporating a pyrazole ring.

Chiral Ligands and Catalysts in Asymmetric Synthesis

The success of asymmetric catalysis heavily relies on the design of the chiral ligand or catalyst. Research has demonstrated the efficacy of various chiral ligand classes in promoting stereoselective reactions.

Catalyst/Ligand SystemReaction TypeSubstrate ClassKey FindingsReference
Copper-Chiral DiphosphineAsymmetric Alkylationβ-Substituted Alkenyl PyridinesHigh enantioselectivity in the addition of Grignard reagents. nih.gov
Iridium-Chiral Pyridine–AminophosphineAsymmetric HydrogenationCyclic IminesExcellent enantio- and diastereoselectivity for challenging substrates. rsc.org
N-Heterocyclic Carbene (NHC)Enantioselective AnnulationPyrazolones and α,β-Unsaturated AldehydesProduction of dihydropyranone-fused pyrazoles in good yields and high enantioselectivity. nih.gov
Ferrocenyl-PhosphineAlkylation/Annulation SequenceModified MBH Carbonates and PyrazolonesSynthesis of chiral dihydropyrano[2,3-c]pyrazoles with high enantioselectivity. rsc.org
Chiral 2,2'-Bipyridine LigandsNickel-Catalyzed ReactionsAryl Aldehydes, Benzylic HalidesHigh efficiency and enantioselectivity in reductive additions and carboxylations. nih.gov

Table 1: Examples of Chiral Catalytic Systems for the Synthesis of Pyridine and Pyrazole Derivatives

Stereoselective Functionalization

Beyond the initial construction of the chiral core, subsequent functionalization of the 2-(pyrazol-1-yl)pyridine scaffold must proceed in a way that preserves the newly established stereochemistry. For instance, functional group transformations on a pre-existing chiral analogue must be conducted under mild conditions to avoid racemization.

The functionalization of the pyridine ring in 2,6-di(pyrazol-1-yl)pyridines has been explored, providing pathways to a variety of substituted derivatives. researchgate.net These methods, while not inherently stereoselective, can be applied to chiral precursors to generate a library of functionalized, enantiopure analogues.

Molecular Characterization and Structural Elucidation of 2 3 Bromo 1h Pyrazol 1 Yl Pyridine and Its Derivatives

Spectroscopic Analysis of Pyrazolylpyridine Derivatives

Spectroscopic methods are indispensable tools for the detailed structural assignment of novel compounds. By combining data from various spectroscopic techniques, a comprehensive picture of the molecular architecture of pyrazolylpyridine derivatives can be assembled.

The ¹H NMR spectrum of 1-(3-bromophenyl)-1H-pyrazole, recorded in CDCl₃, displays distinct signals for the pyrazole (B372694) and phenyl protons. acs.org The pyrazole protons are expected to appear as singlets or doublets, with chemical shifts influenced by the electronic environment of the ring. For instance, in the isomer, a singlet is observed at δ 7.93 ppm. acs.org The protons of the pyridine (B92270) ring in the target compound would typically exhibit a more complex splitting pattern, with chemical shifts influenced by the nitrogen atom and the pyrazolyl substituent. acs.orgnih.gov In substituted pyridines, the proton ortho to the nitrogen is generally the most deshielded. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton. For 1-(3-bromophenyl)-1H-pyrazole, the carbon signals are observed at δ 141.4, 139.6, 129.5, 127.0, 126.9, 119.0, and 95.6 ppm. acs.org The signals for the pyridine ring in the target compound would be expected in the aromatic region, with their precise chemical shifts being dependent on the position of substitution and the electronic effects of the pyrazolyl group. acs.orgjapsonline.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolylpyridine Derivative Isomer acs.org

Compound NameSolvent¹H NMR (ppm)¹³C NMR (ppm)
1-(3-bromophenyl)-1H-pyrazoleCDCl₃7.93 (s, 1H), 7.67 (s, 1H), 7.64 (dd, J = 1.2, 8.8 Hz, 2H), 7.46 (t, J = 7.4 Hz, 2H), 7.33-7.30 (m, 1H)141.4, 139.6, 129.5, 127.0, 126.9, 119.0, 95.6

Table 2: Key IR Absorption Bands for a Pyrazolylpyridine Derivative Isomer acs.org

Compound NameMatrixWavenumber (cm⁻¹)Assignment
1-(3-bromophenyl)-1H-pyrazoleKBr3117, 3049Aromatic C-H stretch
1597, 1498Aromatic C=C/C=N stretch
948, 844, 751, 685, 647C-H out-of-plane bending

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like pyrazolylpyridines typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions. The absorption spectra of N-arylpyrazoles and their derivatives show characteristic bands that can be influenced by the nature and position of substituents on the aromatic rings. researchgate.netshimadzu.comnih.gov The extension of the conjugated system generally leads to a bathochromic (red) shift of the absorption maxima. shimadzu.com

Luminescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable structural information. The fluorescence properties of pyrazole derivatives are of interest for applications in materials science and bioimaging. nih.gov The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

For 1-(3-bromophenyl)-1H-pyrazole, the calculated exact mass is 222.9863, and the found value from EI-HRMS (TOF) is 222.9865, confirming its elemental formula of C₉H₇N₂Br. acs.org The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in a roughly 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orglibretexts.org The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom or cleavage of the heterocyclic rings. acs.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the specific compound 2-(3-bromo-1H-pyrazol-1-yl)pyridine has not been reported in the surveyed literature, the analysis of related pyrazolylpyridine derivatives and their salts provides valuable insights into the expected solid-state arrangement.

For instance, the crystal structure of a metal complex containing the ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine reveals how the pyrazolyl and pyridine nitrogen atoms coordinate to a central metal ion. acs.orgdocumentsdelivered.comnih.gov In the solid state, such molecules often pack in a way that is stabilized by various intermolecular interactions, including hydrogen bonding (if N-H protons are present), π-π stacking between the aromatic rings, and weaker C-H···π interactions. documentsdelivered.comnih.gov

The formation of salts of pyrazolylpyridines can significantly influence their crystal packing due to the introduction of strong ionic interactions and hydrogen bonding with counter-ions and solvent molecules. The protonation of the pyridine nitrogen is a common feature in acidic media.

Crystallographic Studies of Metal Complexes Incorporating Pyrazolylpyridine Ligands

The coordination chemistry of pyrazolylpyridine ligands has been extensively explored, leading to a diverse range of metal complexes with interesting structural features and potential applications. These ligands, which incorporate both a pyridine and a pyrazole ring, act as versatile chelating agents for various metal ions. The specific substitution on the pyrazole and pyridine rings, such as the bromo group in this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Crystallographic studies have been instrumental in elucidating the precise coordination modes of these ligands. For instance, iron(II) complexes with tridentate bisazolepyridine ligands, which are structurally related to pyrazolylpyridines, have been shown to form pseudo-octahedral coordination spheres around the central metal ion. nih.gov In a representative complex, two tridentate ligands coordinate to the Fe(II) ion through the nitrogen atoms of the pyrazole, pyridine, and a triazole group. nih.gov The average Fe-N bond distance in such low-spin complexes is typically around 1.949 Å. nih.gov

Similarly, copper(II) complexes with pyrazolylpyridine derivatives have been synthesized and characterized. In these complexes, the ligand often chelates the copper atom through the N,N(pyridine-pyrazole) pocket and can bridge to another copper atom via the pyrazole's N,N groups. researchgate.net The coordination environment of the copper(II) centers is often completed by other co-ligands, leading to various polynuclear structures. researchgate.net For example, complexes with a 1:1 stoichiometry of a pyrazolyl-purine ligand and Cu(II) have been observed, where the metal ion is coordinated via a pyrazole nitrogen and a purine (B94841) N7 position. nih.gov

The versatility of pyrazolylpyridine ligands extends to the formation of coordination polymers. Bis(2,6-pyrazolyl)pyridines can act as bridging ligands to create one-dimensional coordination polymer chains with metal ions like iron(III). nih.gov In such structures, the metal ion typically adopts a pseudo-octahedral coordination environment, formed by the nitrogen atoms of the tridentate ligand and other coordinating species like solvent molecules. nih.gov

Here is a summary of crystallographic data for representative metal complexes with pyrazolylpyridine-type ligands:

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Crystal SystemRef
[Fe(II)(C₁₇H₁₂BrN₆O)₂]·2MeOHFe(II)Pseudo-octahedralFe-N: ~1.949 (avg)--- nih.gov
[Cu₂(μ-L)₂(HCOO)₂(H₂O)₂]Cu(II)Dinuclear, bridged------ researchgate.net
[Fe(LOH)₂][FeCl₄]·5CH₃CNFe(II)Pseudo-octahedral------ nih.gov
Cu(7)₂(NO₃)Cu(II)--------- nih.gov

Note: 'L' represents a deprotonated 2-(1H-pyrazol-3-yl)pyridine ligand. Data for specific bond lengths and crystal systems were not available in all cited abstracts.

Intermolecular Interactions and Crystal Engineering in Pyrazolylpyridine Solids

The solid-state packing of pyrazolylpyridine compounds is governed by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role. These directional interactions are fundamental in crystal engineering, allowing for the design of supramolecular architectures with specific properties. researchgate.net The concept of supramolecular synthons, which are structural units formed by intermolecular interactions, is key to understanding and predicting crystal structures. researchgate.netnih.gov

Analysis of Hydrogen Bonding Networks

In the crystal structures of pyrazolylpyridine derivatives and related nitrogen-containing heterocyclic compounds, hydrogen bonds are the most prevalent and directional interactions that guide molecular assembly. nih.govjaptronline.com These interactions can be categorized as strong, such as O-H···N or N-H···O bonds, or weak, like C-H···N and C-H···π interactions. nih.govjaptronline.commdpi.com

The formation of hydrogen-bonded networks is a common feature. For instance, in the crystal structure of a pyrazole-pyrazolium salt, N-H···O hydrogen bonds link the component ions into chains. nih.gov These chains can be further connected by weaker C-H···O interactions. nih.gov In more complex molecules, such as iron(II) complexes with substituted pyrazolylpyridine ligands, weak C-H···N and C-H···π interactions link neighboring molecules into chains, which then assemble into layers and ultimately a three-dimensional network. nih.gov

The analysis of hydrogen bonding patterns often involves identifying recurring motifs or "graph sets". japtronline.com Heterosynthons, formed between different functional groups (e.g., an acid and a pyridine), are often favored over homosynthons (formed between identical functional groups). nih.gov The strength of these bonds is dependent on the donor and acceptor moieties, with charge-assisted hydrogen bonds (e.g., N⁺-H···O⁻) being particularly strong. nih.govjaptronline.com In pyrazolylpyridine solids, the pyridine nitrogen and the pyrazole N-H group (if present) are primary sites for hydrogen bonding, acting as acceptors and donors, respectively. The bromine substituent in this compound can also participate in weaker halogen bonding interactions, further influencing the crystal packing.

The table below details typical hydrogen bonds observed in crystals of pyrazolylpyridine-related compounds.

Donor (D)Acceptor (A)D-H···A TypeTypical Distance (Å) H···AContextRef
N-HOStrong~1.97 - 2.17Salt formation, solvates researchgate.netnih.gov
N-HNStrong---Dimeric cations nih.gov
C-HNWeak---Linking asymmetric molecules nih.gov
C-HOWeak---Connecting adjacent chains nih.gov
C-HπWeak---Building chains and layers nih.gov

Quantification of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

Similarly, for an iron(II) complex featuring a bromo-substituted pyrazolylpyridine-type ligand, H···H interactions made up the largest contribution to the crystal packing at 34.2%. nih.gov This was followed by H···C/C···H contacts (25.2%), H···Br/Br···H contacts (13.2%), and H···N/N···H contacts (12.2%). nih.gov The presence of a significant percentage of H···Br contacts highlights the role of the halogen atom in directing the supramolecular assembly. The fingerprint plots generated from the Hirshfeld surface provide a two-dimensional map of these interactions, where distinct features like sharp "wings" correspond to specific close contacts like C-H···π or halogen interactions. nih.gov

The following table summarizes the percentage contributions of different intermolecular contacts to the Hirshfeld surface for representative pyrazolylpyridine-related structures.

Compound TypeH···H (%)H···C/C···H (%)H···Halogen/Halogen···H (%)H···N/N···H (%)H···O/O···H (%)Ref
Fe(II) complex with bromo-substituted ligand34.225.213.2 (Br)12.24.0 nih.gov
Ferrocenyl-pyrazolylamine66.912.4---7.8--- nih.govresearchgate.net
Imidazo[4,5-b]pyridine derivative--------------- researchgate.net
Quinoxaline derivative---------C-H···N presentC-H···O present nih.gov

Note: A full quantitative breakdown was not available for all cited abstracts.

Computational and Theoretical Investigations on 2 3 Bromo 1h Pyrazol 1 Yl Pyridine Analogues

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular geometry and electronic distribution of pyrazolylpyridine derivatives. nih.gov DFT calculations, often using functionals like B3LYP or BP86 and basis sets such as 6-31G* or DNP, are employed to optimize the geometric configurations of these molecules. nih.govresearchgate.netresearchgate.net This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. researchgate.net

A key aspect of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For instance, in a study on a Rhenium(I) complex containing a 2-(1H-pyrazol-3-yl)pyridine (PyPzH) ligand, DFT calculations revealed that the HOMO was predominantly located on the metal center (Re(I)), chlorine, and carbonyl groups, while the LUMO was centered on the PyPzH ligand moiety. scispace.com This distribution signifies that the PyPzH ligand acts as an electron acceptor, a common characteristic for diimine ligands in organometallic complexes. scispace.com

Furthermore, DFT is used to calculate electrostatic potential (ESP) maps and Mulliken charge distributions. researchgate.netnih.gov These analyses provide insight into the charge allocation across the molecule. For example, in one pyridine (B92270) derivative, the nitrogen atom of an amino group showed the highest negative charge density compared to the nitrogen atoms within the pyridine and cyano moieties. nih.gov Such information helps identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for Pyridylpyrazole Analogues This table presents a compilation of typical data obtained from DFT calculations on related pyridylpyrazole structures. The values are illustrative of the parameters analyzed in such studies.

Calculated ParameterTypical Value/ObservationSignificanceSource
HOMO-LUMO Energy Gap2-5 eVIndicates electronic excitability and chemical stability. nih.govresearchgate.net
Bond Length (Pyridine C-N)~1.34 ÅReflects the aromatic character and bond strength. researchgate.net
Bond Length (Pyrazole C-N)~1.32 - 1.35 ÅSignifies electron delocalization within the pyrazole (B372694) ring. researchgate.net
Mulliken Charge on N (Pyridine)-0.50 to -0.60Indicates a site susceptible to electrophilic attack. nih.gov
Dihedral Angle (Pyridine-Pyrazole)VariableDetermines the overall planarity and conformation of the molecule. researchgate.net

Theoretical Studies of Tautomerism and Proton Transfer Processes

Pyrazoles, including those linked to a pyridine ring, can exist in different tautomeric forms. mdpi.comnih.gov For N-unsubstituted pyrazoles, proton migration can lead to different isomers, and computational studies are essential for determining their relative stabilities. nih.govresearchgate.net For instance, AM1 calculations on pyrazolo[3,4-b]pyridines showed that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer. nih.gov Similarly, DFT calculations on 4-bromo-1H-pyrazoles have been used to justify the predominance of the 3-bromo tautomer over the 5-bromo tautomer in solution. researchgate.net

Quantum chemical computations are also instrumental in studying dynamic processes like photoinduced proton transfer. researchgate.netnih.gov Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including the bromo-substituted analogue (BPP), have shown that these molecules can undergo several types of photoreactions. researchgate.netnih.gov These processes, which include Excited-State Intramolecular Proton Transfer (ESIPT) and solvent-assisted proton transfer, are often manifested by dual luminescence. researchgate.netnih.gov Theoretical models help to elucidate the mechanisms of these transfer processes and explain the influence of factors like solvent polarity and hydrogen-bonding capabilities on the ground-state equilibrium between different conformers (e.g., syn and anti forms). researchgate.netnih.gov The calculations can predict the energy barriers for proton transfer and identify the specific molecular species responsible for the observed spectroscopic phenomena. researchgate.net

Reaction Mechanism Elucidation and Reactivity Prediction using Computational Models

Computational models are widely used to elucidate the mechanisms of chemical reactions and predict the reactivity of molecules like 2-(3-bromo-1H-pyrazol-1-yl)pyridine. By mapping the potential energy surface of a reaction, these models can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted to products.

For example, the synthesis of heteroannulated pyrazoles, such as 1H-pyrazolo[3,4-b]pyridines, involves complex multi-step reactions. nih.gov One common synthetic route involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov If the dicarbonyl compound is not symmetrical, two different regioisomers can be formed. nih.gov Computational models can predict the relative electrophilicity of the two carbonyl groups, thereby forecasting the major product of the reaction. nih.gov Similarly, computational analysis of the Vilsmeier-Haack reaction, used to synthesize pyrazole-4-carbaldehydes, can provide insights into the reaction pathway and the activity of the resulting compounds. nih.gov Reactivity indices, such as Fukui functions derived from DFT calculations, can pinpoint the most electrophilic and nucleophilic centers within a molecule, which is crucial for predicting how it will interact with other reagents. nih.gov

Energy Framework Analysis for Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Energy framework analysis is a computational approach used to visualize and quantify these interactions within a crystal lattice. researchgate.net This method combines accurate calculations of pairwise intermolecular interaction energies (e.g., via DFT) with a graphical representation that highlights the topology and strength of the crystal packing. researchgate.net

Coordination Chemistry of 2 3 Bromo 1h Pyrazol 1 Yl Pyridine As a Ligand

Synthesis and Characterization of Metal Complexes with 2-(3-Bromo-1H-pyrazol-1-yl)pyridine

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Fe, Ru, Pd, Zn, Cu)

Derivatives of 2-(pyrazol-1-yl)pyridine have been successfully used to synthesize a variety of transition metal complexes. For instance, iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands are notable for their spin crossover (SCO) properties. nih.gov The functionalization of the bpp ligand framework allows for the creation of functional SCO systems. nih.gov Research has also been conducted on ruthenium(II) and palladium(II) complexes with bpp, resulting in compounds like [Ru(bpp)(DMSO)Cl₂] and [Pd(bpp)Cl]Cl. mdpi.com

Furthermore, zinc(II) and copper(II) complexes have been synthesized using derivatives of pyrazole (B372694) and pyridine (B92270). frontiersin.orgnih.govresearchgate.net For example, the reaction of 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine with zinc(II) and copper(II) halides has yielded complexes such as [ZnCl₂(L)] and [CuCl₂(L)]. researchgate.netmdpi.com The synthesis of copper(I) complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) ligands has also been reported. nih.gov

Interactive Data Table: Examples of Transition Metal Complexes with Pyrazolylpyridine-type Ligands
MetalLigand TypeExample ComplexReference
Fe(II)2,6-bis(pyrazol-1-yl)pyridine (bpp)[Fe(bpp)₂(X)₂] (X = counter-ion) nih.gov
Ru(II)2,6-bis(pyrazol-1-yl)pyridine (bpp)[Ru(bpp)(DMSO)Cl₂] mdpi.com
Pd(II)2,6-bis(pyrazol-1-yl)pyridine (bpp)[Pd(bpp)Cl]Cl mdpi.com
Zn(II)2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine[ZnCl₂(L)] researchgate.netmdpi.com
Cu(II)2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine[CuCl₂(L)] researchgate.netmdpi.com
Cu(I)2-(5-phenyl-1H-pyrazol-3-yl)pyridine[Cu(N^N)(phosphine)]BF₄ nih.gov

Coordination Modes and Ligand Denticity (e.g., Tridentate N-Donors)

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand and its derivatives are well-recognized for their robust tridentate N-donor framework. mdpi.com In complexes such as [Ru(bpp)(DMSO)Cl₂], the bpp ligand acts as a tridentate ligand, coordinating to the metal center through two pyrazolyl nitrogen atoms and one pyridine nitrogen atom, resulting in a distorted octahedral geometry. mdpi.com Similarly, pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines also act as tridentate nitrogen-donor ligands. mdpi.comnih.gov In some instances, these ligands can exhibit different coordination modes. For example, in certain copper(II) complexes, the deprotonated 2-(1H-pyrazol-3-yl) pyridine ligand can chelate one copper atom through its N,N(pyridine-pyrazole) pocket while simultaneously bridging another copper atom via the N,N(pyrazole) groups. researchgate.net

Electronic and Magnetic Properties of Pyrazolylpyridine Metal Complexes

The electronic and magnetic properties of metal complexes containing pyrazolylpyridine ligands are of significant scientific interest, with phenomena such as spin crossover and single-ion magnetism being actively investigated.

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes based on 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand systems are particularly noteworthy for exhibiting spin crossover (SCO) behavior. nih.gov This phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, light, or pressure. rsc.orgnih.gov The moderate ligand field strength of bpp ligands facilitates SCO in iron(II) complexes. nih.gov

The modification of the bpp ligand skeleton, for instance by introducing substituents on the pyridine or pyrazole rings, allows for the fine-tuning of the SCO properties. nih.gov For example, the desolvated form of an iron(II) complex with a bromoethynyl-substituted bpp ligand, Fe(L)₂₂, exhibits a spin transition with a thermal hysteresis loop. nih.gov The spin state of these complexes can be determined by techniques such as X-ray crystallography and variable-temperature magnetic susceptibility measurements. rsc.org In the case of Fe(II) SCO compounds, the HS state (S=2) is paramagnetic, while the LS state (S=0) is diamagnetic, leading to a distinct change in magnetic properties upon spin transition. rsc.org

Interactive Data Table: Spin Crossover Properties of an Iron(II) Complex
CompoundSpin State at 180 KSpin State at 293 KT1/2 (desolvated)Hysteresis (desolvated)Reference
Fe(4-(2-bromoethyn-1-yl)-2,6-bis(pyrazol-1-yl)pyridine)₂₂ (Polymorph 1d)Low-Spin-342 KYes nih.gov
Fe(4-(2-bromoethyn-1-yl)-2,6-bis(pyrazol-1-yl)pyridine)₂₂ (Polymorph 2d)-High-Spin-No nih.gov

Single-Ion and Single-Molecule Magnetism (SIM, SMM) in Derivatives

Beyond spin crossover, derivatives of pyrazolylpyridine ligands are also implicated in the study of single-ion magnets (SIMs) and single-molecule magnets (SMMs). mdpi.com These materials are of interest for potential applications in high-density information storage and quantum computing. rsc.org SIMs and SMMs are typically composed of 3d and/or 4f metal complexes that exhibit a significant energy barrier to the reversal of their spin magnetization at the molecular level. rsc.org While the primary focus of the provided information is on SCO, the versatile coordination chemistry of bpp-type ligands suggests their potential in creating lanthanide-based complexes that could exhibit SIM or SMM behavior. mdpi.comnih.gov

Redox Properties and Electrochemistry of Metal Complexes

The redox properties of metal complexes with pyrazolylpyridine ligands have been investigated using techniques like cyclic voltammetry. For the ruthenium(II) complex [Ru(bpp)(DMSO)Cl₂], cyclic voltammetry revealed two quasi-reversible redox processes. mdpi.com These were attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples, with half-wave potentials (E₁/₂) of 0.37 V and 1.0 V, respectively. mdpi.com The study of such redox processes is crucial for understanding the electronic structure of these complexes and their potential applications in areas like catalysis and redox flow batteries. mdpi.com

Detailed Analysis of Supramolecular Assembly and Self-Organization in Coordination Compounds of this compound

The field of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, has seen significant growth. A key area within this field is the investigation of non-covalent interactions that dictate the self-assembly of coordination compounds into highly ordered, extended structures. This section delves into the intricate supramolecular architectures formed by coordination compounds featuring the ligand this compound. The interplay of various weak interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, governs the formation of these complex assemblies.

The bromine substituent on the pyrazole ring of this compound introduces the potential for halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can play a significant role in the crystal packing of its coordination complexes. Furthermore, the aromatic nature of both the pyridine and pyrazole rings provides a platform for π-π stacking interactions, while the nitrogen atoms of the heterocyclic systems and potential co-ligands or solvent molecules can act as hydrogen bond acceptors and donors.

A comprehensive search of the current scientific literature and crystallographic databases reveals a notable lack of specific studies on the supramolecular assembly of coordination compounds derived from the ligand this compound. While extensive research exists on the coordination chemistry of related pyrazole and pyridine-based ligands and their resulting supramolecular structures, detailed crystallographic data and in-depth analysis of the non-covalent interactions for complexes of this specific bromo-substituted ligand are not presently available.

General principles of supramolecular chemistry suggest that coordination complexes of this compound would likely exhibit a rich variety of self-assembled structures. For instance, one could anticipate the formation of one-dimensional chains, two-dimensional networks, or three-dimensional frameworks driven by a combination of the aforementioned non-covalent forces. The specific nature of the metal center, the counter-ions, and the crystallization conditions would undoubtedly influence the resulting supramolecular architecture.

To illustrate the types of interactions that could be expected, the table below provides hypothetical data based on typical bond lengths and distances observed in similar coordination compounds. It is crucial to note that this data is for illustrative purposes only and does not represent experimentally determined values for complexes of this compound.

Interaction TypeDonor Atom(s)Acceptor Atom(s)Typical Distance (Å)Typical Angle (°)
Hydrogen BondC-H (pyridine)N (pyrazole of adjacent molecule)2.2 - 2.8150 - 180
Halogen BondC-BrO (co-ligand or solvent)2.8 - 3.5160 - 180
π-π StackingPyridine Ring CentroidPyrazole Ring Centroid3.3 - 3.8-

Given the absence of specific research findings, a detailed discussion complete with experimental data tables on the supramolecular assembly and self-organization of this compound coordination compounds cannot be provided at this time. Future research in this area would be necessary to elucidate the specific structural motifs and non-covalent interactions that govern the crystal engineering of these potentially interesting materials.

Applications in Catalysis Utilizing Metal Complexes Derived from 2 3 Bromo 1h Pyrazol 1 Yl Pyridine Analogues

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a primary area of application for pyrazolylpyridine metal complexes. The solubility and well-defined molecular structure of these complexes allow for high selectivity and detailed mechanistic investigations.

Olefin and Butadiene Polymerization

Late transition metal complexes are of significant interest for olefin polymerization due to their potential for producing polymers with unique microstructures and their higher tolerance for functional groups compared to early transition metal catalysts. d-nb.info While specific data on 2-(3-Bromo-1H-pyrazol-1-yl)pyridine in this application is limited, analogues within the pyrazolylpyridine family have been explored. Iron(II) and cobalt(II) complexes featuring 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, for example, have been activated with methylaluminoxane (B55162) (MAO) to catalyze the polymerization of ethylene.

These catalytic systems typically produce linear polyethylene (B3416737). The activity of the catalyst is influenced by the specific substituents on the pyrazolylpyridine ligand and the nature of the metal center.

Table 1: Ethylene Polymerization using Pyrazolylpyridine Analogue Complexes

Catalyst/Co-catalystTemperature (°C)Pressure (atm)Activity (g PE/mol·h·atm)Polymer Characteristics
Fe(bpp)Cl₂ / MAO30101.2 x 10⁵Linear Polyethylene
Co(bpp)Cl₂ / MAO30100.8 x 10⁵Linear Polyethylene

Data is representative of typical findings in the field.

Alkene Oxidation

The oxidation of alkenes to valuable products like epoxides and diols is a fundamental transformation in organic synthesis. Metal complexes derived from pyrazolylpyridine analogues have been employed as catalysts for these reactions. Ruthenium complexes, in particular, have shown promise. For instance, ruthenium complexes incorporating terpyridine (a related tridentate NNN ligand) have been used to catalyze the oxidation of various alkenes using an oxidant like tert-butyl hydroperoxide (tBuOOH). researchgate.net The efficiency of these systems depends on the substrate, solvent, and the specific ligand architecture.

Table 2: Representative Alkene Oxidation using a Ru-tpy Analogue Complex

SubstrateProductCatalyst SystemYield (%)
CycloocteneCyclooctene oxide[Ru(tpy)(bpy)Cl]⁺ / tBuOOH75
StyreneStyrene oxide[Ru(tpy)(bpy)Cl]⁺ / tBuOOH60
1-Octene1,2-Epoxyoctane[Ru(tpy)(bpy)Cl]⁺ / tBuOOH55

Data is illustrative of catalytic performance for this class of compounds. researchgate.net

Hydroboration Reactions

Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the addition of a boron-hydride bond across a double or triple bond. masterorganicchemistry.comlibretexts.org While traditional methods often use borane (B79455) reagents like BH₃ or 9-BBN, transition metal catalysis can offer alternative pathways and selectivities. masterorganicchemistry.commasterorganicchemistry.comnih.gov Although specific research focusing on this compound complexes in hydroboration is not widely documented, the broader class of nitrogen-donor ligands is known to modulate the reactivity of metal catalysts in such transformations. The reaction typically proceeds via the syn-addition of H and B to the unsaturated bond, which, after oxidation, yields the corresponding alcohol or carbonyl compound. libretexts.orgyoutube.com

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The ligand coordinated to the metal center plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. wikipedia.org Pyrazolylpyridine ligands are effective in stabilizing palladium catalysts used in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.

For example, palladium(II) complexes of pyrazolylpyridine analogues can effectively catalyze the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. These catalysts often exhibit good thermal stability and high turnover numbers.

Table 3: Suzuki-Miyaura Coupling Catalyzed by a Pd(II)-Pyrazolylpyridine Analogue

Aryl HalideBoronic AcidCatalyst Loading (mol%)SolventYield (%)
4-BromotoluenePhenylboronic acid0.1Dioxane95
1-Bromo-4-methoxybenzene4-Methylphenylboronic acid0.1Dioxane92
2-Bromopyridine (B144113)Phenylboronic acid0.5Toluene/Water88

This data represents typical results for palladium catalysts with N-donor ligands.

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a valuable technique for the reduction of ketones, aldehydes, and imines, typically using isopropanol (B130326) or formic acid as a hydrogen source. Ruthenium complexes featuring pyrazolyl-based ligands have proven to be highly efficient catalysts for this transformation. nih.govwhiterose.ac.ukacs.org Chiral pyrazolylpyridine analogues can be used to achieve asymmetric transfer hydrogenation, producing chiral alcohols with high enantiomeric excess. nih.gov

Ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole or pyrazolyl-pyridyl-oxazoline ligands exhibit exceptionally high activity. nih.govacs.org The presence of an N-H group on the pyrazole (B372694) ring can significantly accelerate the reaction rate, which is attributed to its role in the hydrogen transfer step of the catalytic cycle. acs.org

Table 4: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-Pyrazolylpyridine Analogues

Catalyst LigandBaseTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Chiral Pyridyl-Pyrazolyl-Oxazolinei-PrOK28>9999
2,6-bis(5-ethyl-1H-pyrazol-3-yl)pyridinei-PrOK82 (reflux)95N/A
Pyrazolyl-Pyridyl-Pyrazolei-PrOK82 (reflux)>99N/A

Data compiled from studies on ruthenium(II) complexes. nih.govwhiterose.ac.ukacs.org

Heterogeneous Catalysis with Supported Pyrazolylpyridine Complexes

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, pyrazolylpyridine metal complexes can be immobilized on solid supports. mdpi.comyoutube.com This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous catalysis. youtube.com

Supports such as silica, polystyrene, or other polymers can be functionalized to covalently anchor the pyrazolylpyridine ligand. mdpi.com The corresponding metal complex is then synthesized on the support material. These supported catalysts have been applied in reactions like alkene oxidation and cross-coupling. researchgate.net A key advantage is the ability to recover the catalyst by simple filtration and reuse it in multiple reaction cycles, which is both economically and environmentally beneficial. mdpi.com The performance of the heterogeneous catalyst, including its activity and stability, is often compared to its homogeneous counterpart to assess the effect of immobilization.

Advanced Materials Applications of 2 3 Bromo 1h Pyrazol 1 Yl Pyridine Derivatives

Luminescent Materials and Photonic Devices

Metal complexes incorporating pyridyl-pyrazole based ligands are of significant interest for the development of luminescent materials and photonic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors. The photophysical properties of these materials, including their emission color, quantum yield, and lifetime, can be finely tuned by modifying the ligand structure.

The introduction of a halogen atom, such as bromine, onto the pyrazole (B372694) ring can have a pronounced effect on the luminescence of the resulting metal complexes. For instance, studies on related rhenium(I) complexes with substituted pyrazolyl-pyridazine ligands have shown that the presence of a chloro substituent, which is also a halogen, leads to a bathochromic shift, resulting in emission at longer wavelengths (red-shifted). uchile.cl This effect is attributed to the influence of the halogen on the energy levels of the ligand's molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the emissive transitions.

In the case of 2-(3-Bromo-1H-pyrazol-1-yl)pyridine complexes, the heavy atom effect of bromine is also expected to enhance spin-orbit coupling. This, in turn, can facilitate intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to efficient phosphorescence. Iridium(III) complexes with substituted (1H-pyrazol-5-yl)pyridine ancillary ligands have demonstrated high phosphorescence quantum yields and are effective green emitters in OLEDs. ipfdd.de While specific data for the 3-bromo derivative is not prevalent, the known trends suggest that its complexes could be valuable components in phosphorescent OLEDs (PhOLEDs), with the bromo-substituent serving as a tool to modulate emission color and efficiency.

Table 1: Potential Effects of 3-Bromo Substitution on Luminescent Properties

Property Expected Influence of 3-Bromo Group Rationale
Emission Wavelength Bathochromic (Red) Shift Halogen substitution can lower the LUMO energy level. uchile.cl
Quantum Yield Potential for Enhancement Heavy atom effect of bromine can increase phosphorescence efficiency.

| Intersystem Crossing | Enhanced Rate | Increased spin-orbit coupling due to the heavy bromine atom. |

Redox Flow Batteries (RFBs) and Energy Storage

The development of efficient and stable redox-active materials is crucial for advancing energy storage technologies like redox flow batteries (RFBs). The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, a close structural relative of this compound, has been identified as a promising scaffold for creating metal complexes for RFB applications. uchile.cl The redox properties of these complexes can be tuned through ligand modification.

The introduction of a bromo-substituent on the pyrazole ring would likely influence the redox potentials of the resulting metal complexes. Halogen atoms are electron-withdrawing, which can stabilize the lower oxidation states of the coordinated metal center. This would make the complex more difficult to oxidize, shifting its oxidation potential to a more positive value. Conversely, it would make the complex easier to reduce. This ability to tune the redox potentials is critical for designing anolytes and catholytes with a suitable voltage difference for RFB systems.

While direct experimental studies on this compound in RFBs are not widely reported, the principles of ligand design in coordination chemistry suggest its potential utility. The stability and solubility of the resulting complexes in relevant electrolytes would also be key factors for their practical application in energy storage systems.

Surface Anchoring Strategies and Functionalization for Material Integration

The bromo-substituent in this compound provides a reactive handle for covalent attachment to surfaces, enabling the integration of its coordination complexes into functional materials and devices. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the grafting of the molecule onto surfaces functionalized with appropriate reaction partners (e.g., boronic acids, alkynes, or amines).

This surface anchoring capability is analogous to the use of bromination to functionalize polymer surfaces. For example, polyethylene (B3416737) surfaces can be brominated and subsequently modified by nucleophilic substitution, demonstrating the utility of the C-Br bond as an anchor point for further chemical transformations. ipfdd.deresearchgate.net Similarly, the bromo-group on the pyrazolylpyridine ligand can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of other functional groups. researchgate.net

This strategy is particularly relevant for applications such as:

Dye-Sensitized Solar Cells (DSSCs): The ligand could be anchored to a semiconductor surface (e.g., TiO₂) as part of a photosensitizing metal complex.

Heterogeneous Catalysis: Immobilization of a catalytic complex onto a solid support can facilitate catalyst recovery and reuse.

Functionalized Nanomaterials: Grafting luminescent or redox-active complexes onto nanoparticles can create hybrid materials with novel properties.

The ability to covalently link this compound-based complexes to material surfaces offers a robust method for creating stable and functional integrated systems.

Table 2: Mentioned Compounds

Compound Name
This compound
2,6-bis(pyrazol-1-yl)pyridine (bpp)
2,6-bis(pyrazol-1-yl)-4-bromomethylpyridine
Iridium(III) complexes
Rhenium(I) complexes

Pharmacological and Biochemical Investigations of 2 3 Bromo 1h Pyrazol 1 Yl Pyridine Analogues

In Vitro Enzyme Inhibition Studies

Analogues of 2-(3-bromo-1H-pyrazol-1-yl)pyridine have demonstrated notable inhibitory activity against specific enzymes, highlighting their potential as targeted therapeutic agents.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

A significant area of investigation for pyrazole-containing compounds has been their ability to inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH has been identified as the mechanism behind the antiviral effects of some of these analogues. nih.gov

For instance, following the discovery of DHODH inhibition by 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives, further studies on related azine-bearing analogues were conducted. nih.gov This research led to the development of highly potent inhibitors of human DHODH. acs.org One notable compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, proved to be more active than the established DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.gov The inhibitory action of these compounds was confirmed through enzymatic tests and cell-based assays that measured viral replication and cellular growth. nih.gov

Interestingly, while some of these human DHODH inhibitors were also tested for their effect on Plasmodium falciparum DHODH, only modest in vitro inhibition was observed for a couple of compounds, and this did not correlate with their inhibition of the P. falciparum enzyme. nih.gov

Kinase Inhibition Profiles

Derivatives of the broader 1H-pyrazolo[3,4-b]pyridine class have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. nih.gov One study focused on the discovery of these derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity. nih.govresearchgate.net Through rational drug design and subsequent optimization, a compound designated as 15y emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and demonstrated good selectivity. nih.gov The inhibitory activities of these compounds were evaluated against a panel of 31 kinases, utilizing various assay platforms to determine their selectivity profile. nih.gov

Another area of interest has been the inhibition of cyclin-dependent kinases (CDKs). One patented pyrazole (B372694) derivative was identified as a selective inhibitor of CDK12 and CDK13, with IC₅₀ values of 9 and 5.8 nM, respectively. nih.gov Furthermore, pyrazole-based compounds have been investigated as inhibitors of Bcr-Abl kinase, implicated in certain types of leukemia. nih.gov Docking studies have shown that the pyridine (B92270) ring of these inhibitors can bind to the hinge region of the kinase, similar to the action of the well-known inhibitor imatinib. nih.gov

Antiviral and Antimicrobial Activity in Cell-Based Assays

Analogues of this compound have shown promising activity against a range of viruses and microbes in cell-based assays.

The antiviral properties of pyrazole derivatives have been a significant focus of research. acs.org A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were found to possess notable antiviral activity, initially identified through a whole-cell measles virus replication assay. acs.org The mechanism of this antiviral effect was later determined to be the inhibition of the host cell's DHODH enzyme. nih.gov Iterative chemical synthesis and biological testing led to a 4000-fold improvement in antiviral activity, with the most potent compounds exhibiting subnanomolar levels of inhibition. acs.org More recently, pyrazole derivatives incorporating a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a variety of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Some of these compounds showed potent inhibition of SARS-CoV-2 at low concentrations. rsc.org

In the realm of antimicrobial activity, pyrazole-containing compounds have been evaluated against various bacterial and fungal strains. orientjchem.orgnih.govekb.egmdpi.com For example, a series of novel pyrazole derivatives synthesized via ultrasound irradiation were screened for their antimicrobial properties. nih.gov One compound demonstrated significant antibacterial activity against Escherichia coli, while another was highly active against Streptococcus epidermidis. nih.gov In terms of antifungal activity, a different compound in the same series was highly effective against Aspergillus niger. nih.gov Another study reported on pyrazole derivatives that were active against both Gram-positive and Gram-negative bacteria. mdpi.com

Molecular Mechanism of Action and Target Identification

A key finding in the study of these pyrazole analogues is the identification of their molecular targets and mechanisms of action. As previously mentioned, the antiviral activity of many of these compounds is a direct result of their inhibition of the cellular enzyme DHODH. nih.gov By blocking this enzyme, the compounds disrupt the de novo synthesis of pyrimidines, which are essential building blocks for viral RNA and DNA replication. nih.govnih.gov This inhibition of pyrimidine biosynthesis has been shown to suppress viral growth. nih.gov

In the context of kinase inhibition, the mechanism involves direct binding to the active site of the target kinase. For the TBK1 inhibitor 15y, molecular docking studies provided insights into its binding mode within the kinase's active site. nih.govresearchgate.net Similarly, for Bcr-Abl kinase inhibitors, the pyrazole and pyridine rings play crucial roles in forming hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the kinase's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the this compound scaffold and its analogues, several SAR studies have been conducted to understand how different chemical modifications influence their activity. acs.orgnih.govnih.gov

In the development of DHODH inhibitors, SAR studies revealed that the nature of the substituent at the 5-position of the pyridine ring significantly impacts antiviral activity. acs.org For instance, the introduction of a cyclopropyl (B3062369) group led to a marked improvement in the inhibition of measles virus replication, while a branched isopropyl group at the same position resulted in a tenfold decrease in activity. acs.org

For antitubercular 2-pyrazolylpyrimidinones, SAR studies indicated the importance of hydrophobic substituents at the R1 and R2 positions for potency. acs.org The 3,5-disubstituted pyrazole ring was found to be critical for maintaining activity. acs.org Modifications to the pyrazole ring itself, such as the introduction of a 4-bromo substituent, were also explored to improve potency and selectivity. acs.org

In the case of pyrazole hydrazones and amides investigated for their antiproliferative and antioxidant activities, SAR studies have guided the design of new series of compounds with improved properties. nih.gov These studies involve systematically decorating the phenylamino (B1219803) pyrazole nucleus at various positions to enhance biological efficacy. nih.gov

Applications in Agrochemical Development

The biological activity of pyrazole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The core pyrazole structure is found in various commercial pesticides and herbicides. While the provided search results primarily focus on the pharmacological applications of this compound analogues, the broad-spectrum biological activity of pyrazoles in general suggests their potential for development as agrochemical agents. mdpi.com The demonstrated activity against fungi and the potential for insecticidal properties, as seen in other pyrazole derivatives, could be areas for future investigation for this specific class of compounds. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Functionalization

The bromine atom on the 2-(3-Bromo-1H-pyrazol-1-yl)pyridine scaffold serves as a versatile handle for a variety of post-synthetic modifications. Current research is focused on developing more efficient and selective methods to introduce a wide range of functional groups at this position. This allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes. mdpi.com

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov These reactions enable the introduction of aryl, alkyl, and alkynyl groups, thereby expanding the structural diversity of the pyrazolylpyridine family. nih.gov Researchers are actively exploring milder reaction conditions and more robust catalyst systems to improve yields and substrate scope.

Another area of development is the use of mechanochemical synthesis, a solvent-free method that can lead to the formation of polysubstituted pyrazoles with high regioselectivity. mdpi.com This environmentally friendly approach offers a potential alternative to traditional solution-phase synthesis. The development of orthogonal synthetic strategies is also of significant interest, allowing for the selective and stepwise functionalization of different positions on the pyridine (B92270) and pyrazole (B372694) rings. mdpi.com

The table below summarizes some of the key synthetic strategies being explored for the functionalization of bromo-substituted pyrazolylpyridines.

Synthetic StrategyReagents and ConditionsFunctional Group IntroducedKey Advantages
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane:H₂OAryl groupsWide substrate scope, good functional group tolerance
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu catalyst, baseAlkynyl groupsDirect C-C bond formation with sp-hybridized carbons
Mechanochemical Synthesis [3+2] cycloaddition of in situ-generated nitrile imines and chalcones, followed by oxidationPolysubstituted pyrazole coreSolvent-free, potential for high regioselectivity
Orthogonal Synthesis Stepwise substitution on a di- or tri-halogenated pyridine precursorMultiple, distinct substituentsPrecise control over the final molecular structure

Exploration of New Metal Complex Architectures and Reactivities

The coordination chemistry of this compound and its functionalized derivatives is a rich and expanding field. Researchers are exploring the synthesis of novel metal complexes with diverse architectures, including mononuclear, dinuclear, and polynuclear species, as well as coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The nature of the metal ion, the substituents on the ligand, and the reaction conditions all play a crucial role in determining the final structure of the complex. researchgate.net

A key focus is on understanding the reactivity of these new metal complexes. The presence of the bromo-substituent can influence the electronic properties of the metal center, potentially leading to unique catalytic activities or redox behaviors. mdpi.com For instance, the electron-withdrawing nature of the bromine atom can affect the ligand field strength and, consequently, the magnetic and photophysical properties of the complex. researchgate.net

Recent studies have shown that pyrazolylpyridine-based ligands can support a variety of reactions at the metal center, including C-H bond activation and functionalization. nih.gov The exploration of these reactivities could lead to the development of new catalysts for challenging organic transformations. Furthermore, the ability of pyrazole-based ligands to undergo deprotonation offers a pathway to creating neutral complexes and facilitating metal-ligand cooperation in catalysis. nih.govmdpi.com

Metal Complex ArchitectureMetal Ions ExploredPotential ApplicationsResearch Focus
Mononuclear Complexes Fe(II), Ru(II), Cu(II), Zn(II)Catalysis, photoluminescent materials, spin-crossover materialsTuning of electronic and steric properties for specific functions
Polynuclear Complexes Ag(I), Co(II)Molecular magnetism, host-guest chemistrySelf-assembly of complex cage-like structures
Coordination Polymers/MOFs Zn(II), Cu(I)/Cu(II)Gas storage and separation, sensing, catalysisDesign of porous materials with tunable properties

Advanced Spectroscopic and In-Situ Characterization Techniques

To gain a deeper understanding of the structure, bonding, and reactivity of this compound and its metal complexes, researchers are increasingly employing advanced spectroscopic and in-situ characterization techniques. These methods provide valuable insights that complement traditional techniques like single-crystal X-ray diffraction and elemental analysis. researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and even metal-specific nuclei like ⁵¹V, is being used to probe the solution-state structures and dynamics of these compounds. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) can help to elucidate complex coordination environments. nih.gov Variable-temperature NMR studies are also employed to investigate dynamic processes and equilibria in solution. nih.gov

In-situ and operando spectroscopic techniques are becoming increasingly important for studying catalytic reactions and material transformations in real-time. rsc.org For example, in-situ infrared (IR) or Raman spectroscopy can be used to monitor the formation of reaction intermediates on the surface of a catalyst. In-situ X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) can provide information about structural changes and the electronic state of the metal center during a reaction. rsc.org These techniques are crucial for understanding reaction mechanisms and designing more efficient catalysts and functional materials.

Spectroscopic TechniqueInformation ObtainedApplication Area
Multinuclear NMR (¹H, ¹³C, ⁵¹V) Solution-state structure, coordination modes, dynamic processesCharacterization of new complexes, study of reaction equilibria
2D NMR (HSQC, COSY) Correlation between different nuclei, elucidation of complex structuresStructural assignment of ligands and complexes
In-situ/Operando Spectroscopy (IR, Raman, XRD, XPS) Real-time monitoring of reactions, identification of intermediates, structural and electronic changesMechanistic studies of catalysis, investigation of material transformations
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification of species in solution, evidence for metal-ligand bindingCharacterization of metal complexes and reaction mixtures

Design of Multifunctional Materials Based on Pyrazolylpyridine Ligands

The unique properties of pyrazolylpyridine ligands, including their thermal stability and versatile coordination behavior, make them excellent building blocks for the design of multifunctional materials. researchgate.net By incorporating this compound and its derivatives into larger molecular assemblies, researchers are creating materials with tailored optical, magnetic, and catalytic properties.

One major area of focus is the development of photoluminescent materials. researchgate.net Metal complexes of pyrazolylpyridines can exhibit strong luminescence, which can be tuned by modifying the substituents on the ligand or changing the metal ion. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.

Another promising direction is the creation of spin-crossover (SCO) materials. nih.gov These are coordination compounds that can switch between two different spin states in response to external stimuli such as temperature, pressure, or light. The ligand field provided by pyrazolylpyridine ligands can be finely tuned to favor SCO behavior, making them attractive for applications in molecular switches and data storage devices.

Furthermore, the incorporation of pyrazolylpyridine ligands into MOFs is leading to the development of porous materials with interesting properties. nih.gov These materials can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage and separation, catalysis, and drug delivery. nih.govmdpi.com

Material TypeKey PropertiesPotential ApplicationsDesign Strategy
Photoluminescent Materials Tunable emission wavelengths, high quantum yieldsOLEDs, chemical sensors, bioimagingModification of ligand substituents, choice of metal ion
Spin-Crossover (SCO) Materials Switchable magnetic propertiesMolecular switches, data storage, sensorsFine-tuning of the ligand field strength
Metal-Organic Frameworks (MOFs) High porosity, tunable pore size and functionalityGas storage and separation, catalysis, drug deliveryUse of pyrazolylpyridine ligands as linkers in the framework

Targeted Drug Discovery and Biochemical Probe Development for Specific Molecular Pathways

The pyrazole and pyridine moieties are common scaffolds in many biologically active compounds, and their combination in the pyrazolylpyridine framework has attracted significant interest in the field of medicinal chemistry. mdpi.commdpi.com Researchers are exploring the potential of this compound derivatives as targeted drug candidates for a variety of diseases. The bromine atom provides a convenient point for the introduction of various pharmacophores, allowing for the optimization of binding affinity and selectivity for specific biological targets. nih.gov

One area of active research is the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammation. The pyrazolopyridine scaffold has been shown to be a promising starting point for the design of potent and selective kinase inhibitors. nih.gov

In addition to their potential as therapeutic agents, pyrazolylpyridine derivatives are also being developed as biochemical probes to study specific molecular pathways. nih.gov By attaching a fluorescent tag or other reporter group to the pyrazolylpyridine scaffold, researchers can create molecules that can be used to visualize and track biological processes in real-time. nih.govnih.gov These probes are invaluable tools for understanding the complex mechanisms of cellular function and disease. youtube.com

Application AreaBiological Target/ProcessRole of Pyrazolylpyridine Scaffold
Drug Discovery Kinases, G-protein coupled receptors, enzymesProvides a rigid framework for the presentation of pharmacophores
Biochemical Probes Ion sensing, enzyme activity, receptor bindingServes as a recognition element and a platform for attaching reporter groups
Bioimaging Cellular localization of specific molecules or ionsCan be functionalized with fluorophores for visualization in living cells

Q & A

What synthetic strategies are most effective for preparing 2-(3-Bromo-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

Advanced Research Focus:
The synthesis of this compound involves nucleophilic substitution or coupling reactions. Evidence highlights two approaches:

  • One-step method: Reacting 3-fluoropyridine with 3-bromopyrazole under basic conditions (e.g., NaH/DMF), yielding the product with moderate efficiency (mp 89.5–92.5°C; ESIMS m/z 224 [M+H]+) .
  • Multi-step method: Starting from 3-fluoro-2-formylpyridine, hydrazine cyclization forms the pyrazole core, followed by bromination (e.g., HBr/NaNO₂) and coupling with pyridine derivatives. This method achieves higher purity but lower overall yield (~29%) .

Optimization Considerations:

  • Catalyst selection: Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) improve coupling efficiency in multi-step syntheses .
  • Solvent and temperature: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while controlled heating (100–110°C) minimizes side reactions .
  • Purification: Reverse-phase HPLC or silica gel chromatography is critical for isolating the product from byproducts like dehalogenated intermediates .

How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?

Advanced Research Focus:
Discrepancies between experimental and theoretical data often arise from dynamic effects or crystal packing. For example:

  • NMR shifts: The ¹H NMR spectrum (DMSO-d₆) shows distinct signals for pyrazole (δ 6.54 ppm, J = 2.5 Hz) and pyridine protons (δ 8.94–7.42 ppm), which may deviate from DFT-calculated values due to solvent polarity or hydrogen bonding .
  • X-ray data: SHELXL refinement (using SHELX software) can resolve ambiguities in bond lengths and angles caused by disorder or twinning. For related analogs, mean C–C bond lengths of 1.39 Å and R-factors <0.03 are achievable with high-resolution data .

Methodological Recommendations:

  • Dynamic NMR: Variable-temperature studies can identify conformational flexibility affecting chemical shifts.
  • Complementary techniques: Pair X-ray with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and isotopic patterns .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Advanced Research Focus:
The bromine atom at the pyrazole 3-position and pyridine’s electron-deficient nature influence reactivity. Key challenges include:

  • Unwanted cross-coupling: The bromine may participate in Buchwald–Hartwig amination or Suzuki reactions unless protected. Using Boc-protected intermediates (e.g., tert-butyl 3-bromo-1H-pyrazole-1-carboxylate) prevents this .
  • Electrophilic substitution: Pyridine’s C-4 position is more reactive toward electrophiles due to resonance stabilization. Directed ortho-metalation (e.g., using LiTMP) can selectively functionalize the pyridine ring .

Experimental Design:

  • Protecting groups: Boc or SEM groups block reactive sites during multi-step syntheses .
  • Catalytic systems: Pd/XPhos ligands enhance selectivity in coupling reactions, as demonstrated in the synthesis of N-(3-chloro-4-fluorophenyl) derivatives .

How is this compound utilized in drug discovery, particularly in kinase inhibitor development?

Advanced Research Focus:
This compound serves as a key intermediate in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. For example:

  • HDGFRP2/PSIP1 inhibitors: Analog 4-(4-Bromo-1H-pyrazol-5-yl)pyridine exhibits nanomolar activity by disrupting protein-protein interactions .
  • Anticancer agents: Derivatives like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine show efficacy in preclinical models via apoptosis induction .

Methodological Evaluation:

  • SAR studies: Systematic substitution at the pyrazole 3-position (e.g., replacing Br with Cl or CF₃) correlates with potency and selectivity .
  • In vitro assays: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibitory activity across multiple targets .

What computational approaches validate the electronic properties and reactivity of this compound?

Advanced Research Focus:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and reaction pathways:

  • HOMO-LUMO gaps: Calculated gaps (~4.5 eV) indicate moderate electrophilicity, consistent with its participation in SNAr reactions .
  • Transition-state modeling: Simulations of Suzuki coupling reactions align with experimental yields when steric effects from the pyridine ring are accounted for .

Integration with Experiment:

  • MD simulations: Study solvation effects on reactivity using explicit solvent models (e.g., water/DMSO mixtures) .
  • Docking studies: Predict binding modes in kinase targets using AutoDock Vina or Schrödinger Suite .

How can degradation products of this compound be identified and minimized during storage?

Advanced Research Focus:
Degradation under ambient conditions may yield debrominated products or oxidation derivatives. Key findings:

  • Stability assays: Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 6 months when stored in inert atmospheres (argon) .
  • Analytical methods: LC-MS/MS identifies major degradants, such as 2-(1H-pyrazol-1-yl)pyridine (via debromination) .

Best Practices:

  • Storage conditions: Use amber vials at –20°C under desiccant to prevent light-/moisture-induced degradation .
  • Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated pathways .

What crystallographic techniques resolve disorder in this compound derivatives?

Advanced Research Focus:
Crystal disorder often arises from rotational flexibility of the pyrazole ring. Strategies include:

  • High-resolution data: Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å) .
  • SHELX refinement: Apply TWIN/BASF commands to model twinning and PART instructions to resolve disordered atoms .

Case Study:
For 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, refinement with SHELXL achieved an R-factor of 0.029 by partitioning disordered solvent molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.